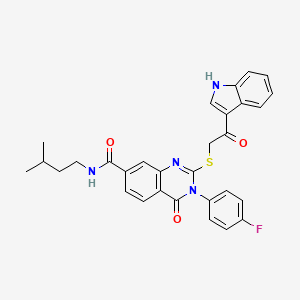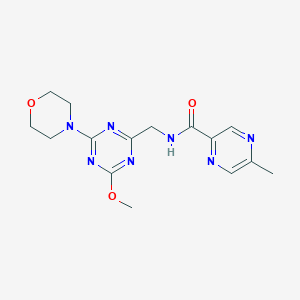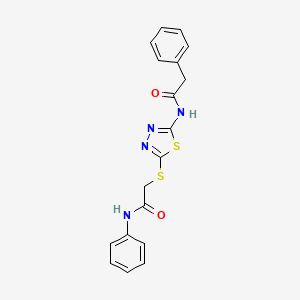![molecular formula C21H22Cl2N4O4S B2532372 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride CAS No. 1215768-06-1](/img/structure/B2532372.png)
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride is a useful research compound. Its molecular formula is C21H22Cl2N4O4S and its molecular weight is 497.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reactions
- Thiosemicarbazides and aromatic aldehyde thiosemicarbazones react to produce derivatives of 5-amino-2-hydrazino-1,3-thiazole, leading to substituted 3-amino-2-thiohydantoins upon heating with hydrochloric acid, indicating potential for synthesizing novel heterocyclic compounds (Balya et al., 2008).
Antitumor Agents
- The synthesis and cytotoxicity of regioisomers of a novel hypoxia-selective cytotoxin demonstrate the compound's potential as an antitumor agent, highlighting the relevance of such compounds in cancer research (Palmer et al., 1996).
Crystal Engineering
- Co-crystals of theophylline with substituted carboxylic acids, amides, and an active pharmaceutical ingredient (API) have been synthesized, characterized, and their mechanical behavior tuned by controlling their structure, suggesting applications in drug formulation and design (Kakkar et al., 2018).
Antiprotozoal Activity
- Derivatives of 2-(5-nitro-2-thienyl)thiazoles with substituted methylamine side chains were synthesized, showing moderate activity against Trypanosoma cruzi and Trypanosoma rhodesiense, indicating potential for developing antiprotozoal therapies (Verge & Roffey, 1975).
Corrosion Inhibition
- Novel heterocyclic compounds based on the 8-hydroxyquinoline moiety were synthesized and identified as corrosion inhibitors for mild steel in hydrochloric acid, illustrating the utility of such compounds in materials science and engineering (Rbaa et al., 2019).
Antimicrobial Activity
- Synthesis and evaluation of 4-nitroso and 4-diazopyrazole derivatives as antimicrobial agents against a variety of pathogens, showcasing the potential of such compounds in addressing antimicrobial resistance (Daidone et al., 1992).
Apoptosis Induction in Tumor Cells
- Thiazolides, a novel class of anti-infectious agents, have been shown to induce cell death in colon carcinoma cell lines, suggesting their potential use in cancer therapy (Brockmann et al., 2014).
properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-4-nitrobenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O4S.ClH/c1-14-17(22)6-7-18-19(14)23-21(31-18)25(9-8-24-10-12-30-13-11-24)20(27)15-2-4-16(5-3-15)26(28)29;/h2-7H,8-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYZIHKONRBZAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[4-[2-(4-Fluorophenoxy)acetyl]piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2532293.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,4-diethoxyphenyl)acrylonitrile](/img/structure/B2532295.png)
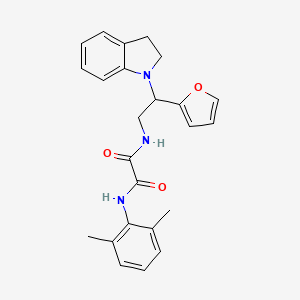
![4-tert-butyl-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2532297.png)

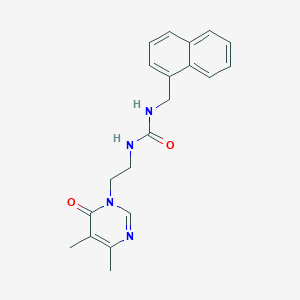
![5-methyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2532301.png)
![1-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2532302.png)
![5-(4-Fluorophenyl)-2-methyl-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2532306.png)
